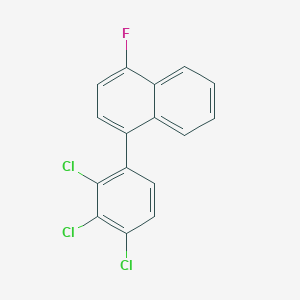
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene
描述
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene is an organofluorine compound belonging to the naphthalene derivatives group This compound is characterized by the presence of a fluorine atom at the 1-position and three chlorine atoms at the 2, 3, and 4 positions on the phenyl ring attached to the naphthalene structure
属性
分子式 |
C16H8Cl3F |
|---|---|
分子量 |
325.6 g/mol |
IUPAC 名称 |
1-fluoro-4-(2,3,4-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-7-5-12(15(18)16(13)19)10-6-8-14(20)11-4-2-1-3-9(10)11/h1-8H |
InChI 键 |
USMORHWDLNFRCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C(=C(C=C3)Cl)Cl)Cl |
产品来源 |
United States |
准备方法
The synthesis of 1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 2,3,4-trichlorophenyl compounds.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
化学反应分析
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Reagents such as tert-butyllithium and conditions like elevated temperatures are commonly used in these reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of naphthoquinones, while substitution reactions may yield various substituted naphthalene derivatives.
科学研究应用
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The fluorine and chlorine atoms play a crucial role in modulating these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
相似化合物的比较
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
1-Chloronaphthalene: Contains chlorine but lacks the fluorine atom, resulting in different chemical properties.
1-Bromonaphthalene: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


